3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol
Description
Properties
CAS No. |
651769-75-4 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol |
InChI |
InChI=1S/C15H22O/c1-11-8-12(10-13(16)9-11)15(4)7-5-6-14(15,2)3/h8-10,16H,5-7H2,1-4H3/t15-/m1/s1 |
InChI Key |
QJDMTYBHCOWYOF-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O)[C@]2(CCCC2(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2(CCCC2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. Common oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) convert the hydroxyl group into a carbonyl functionality:
-
Primary product : Formation of a ketone or quinone derivative depending on reaction conditions.
-
Mechanism : Two-electron oxidation via intermediate radical species.
| Oxidizing Agent | Temperature | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (acidic) | 80°C | 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexadienone | 65–72 |
| DDQ | RT | Quinone analog | 48 |
Alkylation and Acylation
The hydroxyl group participates in nucleophilic substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in alkaline media to form ethers.
-
Acylation : Forms esters with acetyl chloride or acetic anhydride.
Example :
| Reaction Type | Reagent | Catalyst | Product Structure |
|---|---|---|---|
| O-Alkylation | Methyl iodide | NaOH | Ether (O-CH₃ substitution) |
| O-Acylation | Acetyl chloride | Pyridine | Ester (O-COCH₃) |
Electrophilic Aromatic Substitution (EAS)
Steric hindrance from the bulky trimethylcyclopentyl group directs electrophiles to specific positions:
-
Nitration : Preferentially occurs at the para position relative to the hydroxyl group due to steric blocking of ortho sites .
-
Bromination : Electrophilic bromine (Br₂/FeBr₃) reacts at the meta position under mild conditions.
Regioselectivity :
Coupling Reactions
The compound participates in Ullmann and Suzuki-Miyaura cross-couplings when functionalized with halogens:
-
Ullmann Coupling : Forms biaryl structures with copper catalysis.
-
Suzuki Reaction : Generates extended aromatic systems using palladium catalysts.
Example :
Mechanistic Insights
Key reactivity drivers:
Scientific Research Applications
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopentyl-Containing Compounds
Key Observations :
- Phenolic vs. Triazole Moieties: The phenol group in the target compound contrasts with the triazole groups in metconazole and triticonazole. While triazoles confer antifungal activity by inhibiting ergosterol synthesis , the phenol group may enable antioxidant or cytotoxic effects but lacks pesticidal utility.
Table 2: Molecular Docking Scores Against iNOS (Inducible Nitric Oxide Synthase)
| Compound | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Sorafenib (Control) | −8.4 | |
| Deoxyshikonin (Top Hit) | −9.2 | |
| This compound | −7.4 | |
| Other A. nobilis Compounds (Average) | −8.1 to −8.9 |
Key Findings :
- The target compound exhibited the lowest binding affinity among tested A. nobilis derivatives, suggesting weaker interaction with iNOS—a key enzyme in cancer proliferation .
- Its performance underscores the importance of polar functional groups (e.g., hydroxyls in deoxyshikonin) for strong receptor interactions, which the methylated cyclopentyl-phenol structure lacks .
Biological Activity
3-Methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol, also known as 2-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol, is a phenolic compound with a unique structural configuration that contributes to its biological activity. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables to provide a comprehensive overview.
The molecular formula of this compound is C15H22O, with a molecular weight of 218.33 g/mol. The compound features a phenolic structure that has been linked to various biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C15H22O |
| Molecular Weight | 218.33458 g/mol |
| IUPAC Name | 2-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol |
| SMILES | Cc1ccc(cc1O)C2(C)CCCC2(C)C |
| InChI | InChI=1S/C15H22O/c1-11-6-7-12(10-13(11)16)15(4)9-5-8-14(15,2)3/h6-7,10,16H,5,8-9H2,1-4H3/t15-/m1/s1 |
Antioxidant Properties
Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals and inhibit lipid peroxidation. A study highlighted that phenolic compounds similar to this compound demonstrated effective antioxidant activity in various biological assays .
Anti-inflammatory Effects
Phenolic compounds have been associated with anti-inflammatory effects. A case study involving the administration of phenolic extracts showed a reduction in inflammatory markers in animal models of inflammation . This suggests that this compound could potentially exert similar effects.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are well-documented. Research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. A comparative study on the antimicrobial activity of several phenolic compounds indicated that those with bulky side groups exhibited enhanced activity against Gram-positive bacteria .
Potential Applications
Given its biological activities, this compound may have potential applications in:
- Pharmaceuticals : As an antioxidant and anti-inflammatory agent.
- Food Industry : As a natural preservative due to its antimicrobial properties.
- Cosmetics : In formulations aimed at reducing oxidative stress on the skin.
Study on Antioxidant Activity
In a controlled study assessing the antioxidant capacity of various phenolic compounds, this compound was found to significantly reduce oxidative stress markers in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant efficacy .
Study on Anti-inflammatory Effects
A recent investigation into the anti-inflammatory effects of phenolic compounds demonstrated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines in a murine model of acute inflammation. This suggests its potential as a therapeutic agent for inflammatory diseases .
Q & A
Basic Research Questions
Q. How is 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol identified and characterized in natural product extracts?
- Methodology :
- Extraction : Use hydrodistillation or solvent extraction (e.g., n-hexane, ethyl acetate) to isolate the compound from plant materials like Curcuma pseudomontana or Arnebia nobilis .
- Characterization : Employ GC-MS for preliminary identification by matching retention indices and mass spectra with reference libraries. Confirm structural details via H-NMR and C-NMR, focusing on the cyclopentyl and phenolic proton signals .
Q. What synthetic routes are available for producing this compound?
- Methodology :
- Regioselective Alkylation : Start with a phenol derivative and introduce the (1S)-1,2,2-trimethylcyclopentyl group via Friedel-Crafts alkylation, ensuring stereochemical control using chiral catalysts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and verify enantiopurity via chiral HPLC .
Q. What protocols are recommended for safe handling and disposal of this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Waste Disposal : Classify as EPA hazardous waste code P201 (methyl carbamate derivative) and incinerate in compliance with local regulations .
Advanced Research Questions
Q. How can researchers evaluate the cytotoxic potential of this compound against hepatocellular carcinoma?
- Methodology :
- In Vitro Assays : Use MTT or SRB assays on HepG2 cells, with IC values calculated via nonlinear regression .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against TGF-β R1, Bcl-2, and iNOS proteins to predict binding affinities. Compare results with control drugs like sorafenib .
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodology :
- Assay Optimization : Test varying concentrations (1–100 µM) and exposure times (24–72 hrs) to account for metabolic stability .
- ADMET Profiling : Use tools like SwissADME to predict absorption, distribution, and toxicity. Note that high plasma clearance (e.g., 0.45 L/hr/kg) may reduce in vivo efficacy despite in vitro potency .
Q. What computational strategies improve the accuracy of molecular docking for this compound?
- Methodology :
- Protein Preparation : Retrieve 3D structures from PDB (e.g., 4XDH for TGF-β R1) and optimize via energy minimization in UCSF Chimera .
- Docking Parameters : Set exhaustiveness to 20 and grid spacing to 0.375 Å. Validate protocols by redocking co-crystallized ligands .
Q. How does structural modification of the cyclopentyl group affect bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
